Cas no 1482982-84-2 (1,1-difluoro-N-1-(piperidin-4-yl)-1H-pyrazol-4-ylmethanesulfonamide)
1,1-difluoro-N-1-(piperidin-4-yl)-1H-pyrazol-4-ylmethanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Methanesulfonamide, 1,1-difluoro-N-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-
- 1,1-difluoro-N-1-(piperidin-4-yl)-1H-pyrazol-4-ylmethanesulfonamide
-
- Inchi: 1S/C9H14F2N4O2S/c10-9(11)18(16,17)14-7-5-13-15(6-7)8-1-3-12-4-2-8/h5-6,8-9,12,14H,1-4H2
- InChI Key: OPQMKSSGDVYOLR-UHFFFAOYSA-N
- SMILES: C(F)(F)S(NC1=CN(C2CCNCC2)N=C1)(=O)=O
1,1-difluoro-N-1-(piperidin-4-yl)-1H-pyrazol-4-ylmethanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-136721-0.05g |
1,1-difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide |
1482982-84-2 | 0.05g |
$306.0 | 2023-06-06 | ||
| Enamine | EN300-136721-0.1g |
1,1-difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide |
1482982-84-2 | 0.1g |
$457.0 | 2023-06-06 | ||
| Enamine | EN300-136721-0.25g |
1,1-difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide |
1482982-84-2 | 0.25g |
$650.0 | 2023-06-06 | ||
| Enamine | EN300-136721-0.5g |
1,1-difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide |
1482982-84-2 | 0.5g |
$1025.0 | 2023-06-06 | ||
| Enamine | EN300-136721-1.0g |
1,1-difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide |
1482982-84-2 | 1g |
$1315.0 | 2023-06-06 | ||
| Enamine | EN300-136721-2.5g |
1,1-difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide |
1482982-84-2 | 2.5g |
$2576.0 | 2023-06-06 | ||
| Enamine | EN300-136721-5.0g |
1,1-difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide |
1482982-84-2 | 5g |
$3812.0 | 2023-06-06 | ||
| Enamine | EN300-136721-10.0g |
1,1-difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide |
1482982-84-2 | 10g |
$5652.0 | 2023-06-06 | ||
| Enamine | EN300-136721-50mg |
1,1-difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide |
1482982-84-2 | 50mg |
$306.0 | 2023-09-30 | ||
| Enamine | EN300-136721-100mg |
1,1-difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide |
1482982-84-2 | 100mg |
$457.0 | 2023-09-30 |
1,1-difluoro-N-1-(piperidin-4-yl)-1H-pyrazol-4-ylmethanesulfonamide Related Literature
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 1,1-difluoro-N-1-(piperidin-4-yl)-1H-pyrazol-4-ylmethanesulfonamide
Comprehensive Overview of 1,1-Difluoro-N-1-(piperidin-4-yl)-1H-pyrazol-4-ylmethanesulfonamide (CAS No. 1482982-84-2)
1,1-Difluoro-N-1-(piperidin-4-yl)-1H-pyrazol-4-ylmethanesulfonamide (CAS No. 1482982-84-2) is a specialized sulfonamide derivative with a unique molecular structure combining piperidine and pyrazole moieties. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a bioactive intermediate. Its difluoromethyl group enhances metabolic stability, making it a candidate for drug discovery programs targeting enzyme modulation and receptor interactions.
The structural complexity of 1,1-difluoro-N-1-(piperidin-4-yl)-1H-pyrazol-4-ylmethanesulfonamide offers versatility in synthetic applications. Researchers are exploring its role in designing small-molecule inhibitors, particularly in oncology and inflammation studies. The piperidin-4-yl segment contributes to improved blood-brain barrier penetration, a critical factor in central nervous system (CNS) drug development. Recent publications highlight its utility in kinase inhibition assays, aligning with the growing demand for precision medicine solutions.
From a synthetic chemistry perspective, the methanesulfonamide functional group in this compound enables selective derivatization. This feature is pivotal for creating structure-activity relationship (SAR) libraries, a trending topic in AI-driven drug discovery. Computational chemists frequently search for CAS 1482982-84-2 in conjunction with molecular docking studies, as its rigid framework serves as an ideal scaffold for virtual screening platforms like AutoDock Vina or Schrödinger Suite.
Environmental and regulatory considerations for 1482982-84-2 follow standard REACH compliance protocols. Unlike volatile organofluorines, its stabilized carbon-fluorine bonds minimize ecological impact—a key concern in green chemistry initiatives. Analytical methods such as LC-MS and NMR spectroscopy are routinely employed for purity verification, addressing the pharmaceutical industry's emphasis on quality-by-design (QbD) principles.
Market intelligence indicates rising patent filings involving 1,1-difluoro-N-1-(piperidin-4-yl)-1H-pyrazol-4-ylmethanesulfonamide, particularly in GPCR-targeted therapies. Its logP value (predicted ~1.8) suggests favorable pharmacokinetics, explaining its popularity in medicinal chemistry optimization projects. Suppliers often list it under high-purity building blocks for peptidomimetic synthesis, catering to the booming biologics sector.
Handling protocols for CAS 1482982-84-2 emphasize standard laboratory precautions. While not classified as hazardous under GHS, researchers recommend using anhydrous conditions during reactions due to the sulfonamide group's sensitivity to hydrolysis. Storage at -20°C under argon is advised for long-term stability, a detail frequently queried in chemical forums and electronic lab notebooks (ELN) discussions.
Emerging applications include its use in proteolysis-targeting chimeras (PROTACs), where the piperidine-pyrazole core acts as a linker. This aligns with the targeted protein degradation revolution—one of the most searched topics in 2024 drug development trends. CROs increasingly include this compound in their fragment-based drug design (FBDD) portfolios, capitalizing on its balanced ligand efficiency metrics.
For analytical reference, the 1H-pyrazol-4-yl proton signals typically appear at 7.8–8.2 ppm in DMSO-d6, while the piperidinyl protons show characteristic multiplet patterns at 2.5–3.0 ppm. These spectral features assist in structure elucidation, a common challenge noted in organic chemistry Q&A platforms like ResearchGate.
1482982-84-2 (1,1-difluoro-N-1-(piperidin-4-yl)-1H-pyrazol-4-ylmethanesulfonamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)